molecular formula C15H24N2O3S2 B11351519 N-pentyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-pentyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11351519
M. Wt: 344.5 g/mol
InChI Key: LXDVQIJSHFYNLD-UHFFFAOYSA-N
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Description

N-PENTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PENTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.

    Attachment of the Pentyl Chain: The pentyl chain can be introduced via alkylation reactions using pentyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-PENTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-PENTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-PENTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The thiophene-2-sulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-pentylthiophene and thiophene-2-sulfonyl chloride share structural similarities.

    Piperidine Derivatives: Compounds such as N-alkylpiperidines and piperidine-4-carboxamides are structurally related.

Uniqueness

N-PENTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of the thiophene-2-sulfonyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C15H24N2O3S2

Molecular Weight

344.5 g/mol

IUPAC Name

N-pentyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C15H24N2O3S2/c1-2-3-4-9-16-15(18)13-7-10-17(11-8-13)22(19,20)14-6-5-12-21-14/h5-6,12-13H,2-4,7-11H2,1H3,(H,16,18)

InChI Key

LXDVQIJSHFYNLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

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